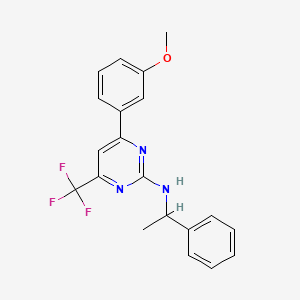![molecular formula C29H22Cl3N3S B14998371 (E)-9-(4-chlorobenzylidene)-3,5-bis(4-chlorophenyl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d]thiazolo[3,2-a]pyrimidine](/img/structure/B14998371.png)
(E)-9-(4-chlorobenzylidene)-3,5-bis(4-chlorophenyl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-d]thiazolo[3,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-BIS(4-CHLOROPHENYL)-9-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-7-METHYL-6,7,8,9-TETRAHYDRO-5H-PYRIDO[4,3-D][1,3]THIAZOLO[3,2-A]PYRIMIDINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple aromatic rings and heterocyclic components, making it a subject of interest in synthetic chemistry and pharmacology.
Méthodes De Préparation
The synthesis of 3,5-BIS(4-CHLOROPHENYL)-9-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-7-METHYL-6,7,8,9-TETRAHYDRO-5H-PYRIDO[4,3-D][1,3]THIAZOLO[3,2-A]PYRIMIDINE involves several steps, including the formation of intermediate compounds and subsequent cyclization reactions. The synthetic routes typically involve the use of chlorinated aromatic compounds and various reagents to facilitate the formation of the desired heterocyclic structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups. Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3,5-BIS(4-CHLOROPHENYL)-9-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-7-METHYL-6,7,8,9-TETRAHYDRO-5H-PYRIDO[4,3-D][1,3]THIAZOLO[3,2-A]PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 3,5-BIS(4-CHLOROPHENYL)-9-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-7-METHYL-6,7,8,9-TETRAHYDRO-5H-PYRIDO[4,3-D][1,3]THIAZOLO[3,2-A]PYRIMIDINE stands out due to its unique combination of aromatic and heterocyclic components. Similar compounds include:
- Bis(4-chlorophenyl) disulfide
- ®-(4-chlorophenyl)(phenyl)methanone These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C29H22Cl3N3S |
|---|---|
Poids moléculaire |
550.9 g/mol |
Nom IUPAC |
(13E)-6,8-bis(4-chlorophenyl)-13-[(4-chlorophenyl)methylidene]-11-methyl-4-thia-2,7,11-triazatricyclo[7.4.0.03,7]trideca-1(9),2,5-triene |
InChI |
InChI=1S/C29H22Cl3N3S/c1-34-15-21(14-18-2-8-22(30)9-3-18)27-25(16-34)28(20-6-12-24(32)13-7-20)35-26(17-36-29(35)33-27)19-4-10-23(31)11-5-19/h2-14,17,28H,15-16H2,1H3/b21-14+ |
Clé InChI |
XFAQETCWONQQOS-KGENOOAVSA-N |
SMILES isomérique |
CN1C/C(=C\C2=CC=C(C=C2)Cl)/C3=C(C1)C(N4C(=CSC4=N3)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl |
SMILES canonique |
CN1CC(=CC2=CC=C(C=C2)Cl)C3=C(C1)C(N4C(=CSC4=N3)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-benzyl-6-(cyclohexylamino)-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14998299.png)
![N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14998310.png)
![ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[(E)-3-phenylprop-2-enoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14998311.png)
![4,4,8-trimethyl-15-methylsulfanyl-13-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene](/img/structure/B14998315.png)
![3-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B14998319.png)
![4-(4-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14998328.png)
![2-[(2-Fluorobenzyl)thio]-5-methyl-7-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14998334.png)

![4-Chloro-12-(2-chlorobenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B14998340.png)
![2-[(12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B14998344.png)
![5-(2,4-dichlorophenyl)-2-[(2,4-dimethylbenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14998351.png)
![ethyl 6-(1-benzofuran-2-carbonylimino)-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14998367.png)
![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide](/img/structure/B14998368.png)
![N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B14998373.png)
